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Compound of Interest

Compound Name: 2-Chloro-5-ethoxy-4-iodopyridine
CAS No.: 877133-33-0
Cat. No.: B8730750
Get Quote
. J

Abstract & Strategic Value

2-Chloro-5-ethoxy-4-iodopyridine represents a "privileged scaffold" for drug discovery,
particularly in the development of kinase inhibitors and GPCR ligands. Its value lies in its
orthogonal reactivity profile:

» C4-lodine: Highly labile; exclusive site for initial Palladium-catalyzed cross-couplings
(Suzuki, Sonogashira).

e C2-Chlorine: Latent electrophile; activated for S_NAr or secondary cross-coupling only after
C4 functionalization.

o C5-Ethoxy: Electron-Donating Group (EDG); modulates ring electronics to prevent oxidative
degradation while providing a handle for hydrogen bonding in active sites.

This guide provides a validated workflow to synthesize 2,4,5-trisubstituted pyridines, avoiding
common pitfalls like regio-scrambling or catalyst poisoning.
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Chemical Properties & Handling

Property Specification Notes
CAS Number 877133-33-0 Verified ldentity
Molecular Weight 283.49 g/mol
) ) Light sensitive; store in amber

Appearance Off-white to pale yellow solid ]

vials.

. Poor solubility in

Solubility DCM, THF, DMSO, EtOAc

hexanes/water.

Warning: C-I bond is weak.

- Avoid prolonged exposure to

Stability Stable at -20°C

light or temperatures >40°C

without reagents.

Strategic Reaction Workflow

The core principle of using this scaffold is the "Reactivity Ladder." You must engage the most
reactive site (C4-1) first. Attempting S_NAr at C2 first is risky because the C4-| is also
susceptible to nucleophilic attack, leading to inseparable mixtures of regioisomers.

Validated Pathway Diagram
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2-Chloro-5-ethoxy-4-iodopyridine

(Starting Material)

Pd(dppf)CI2, Ar-B(OH)2
Na2C03, 80°C

Step 1: C4-Selective Coupling
(Suzuki-Miyaura)

>90% Regioselectivity

Intermediate A:
2-Chloro-4-aryl-5-ethoxypyridine

Path A: Amines

(Diversity Point) Path B: Boronic Acids

Step 2A: C2-Amination
(S_NAr / Buchwald)

Step 2B: C2-Arylation
(Suzuki - 2nd Coupling)

Target A:
Kinase Inhibitor Core
(Amino-Pyridine)

Target B:
Biaryl Scaffold

Click to download full resolution via product page

Caption: Sequential functionalization strategy leveraging the reactivity difference between C4-I
and C2-Cl.

Detailed Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C4 position without touching the C2-
chloride. Mechanism: The C-I bond (Bond Dissociation Energy ~50-65 kcal/mol) undergoes
oxidative addition with Pd(0) significantly faster than the C-Cl bond (~80-95 kcal/mol).

Reagents:
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Substrate: 2-Chloro-5-ethoxy-4-iodopyridine (1.0 equiv)

Boronic Acid: Ar-B(OH)z (1.1 equiv)

Catalyst: Pd(dppf)Cl2-DCM (0.05 equiv) - Chosen for high stability and selectivity.
Base: 2M NazCOs (aqueous) (3.0 equiv)

Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate,
boronic acid, and Pd(dppf)Cl-.

Solvation: Add degassed 1,4-Dioxane and 2M Naz2COs. Seal the vial with a Teflon-lined cap.
Reaction: Heat the block to 80°C for 4-6 hours.
o Note: Do not exceed 100°C. Higher temps may activate the C2-Cl.

Monitoring: Check LC-MS. Look for the disappearance of the M+H (284) peak and
appearance of the product mass. The C2-Cl isotope pattern (3:1 ratio of M:M+2) should be
preserved in the product.

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2S0a.[2][3]

Purification: Flash chromatography (Hexanes/EtOAc). The product is typically less polar than
the starting iodide.

Self-Validation Check:

e Success: "1"H NMR shows the disappearance of the C4-H (if applicable) or I-related shifts,
and the retention of the distinct C2-Cl signal.

» Failure Mode: If bis-coupling (reaction at C2 and C4) is observed, lower temperature to 60°C
and reduce catalyst loading to 2 mol%.
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Protocol B: C2-Functionalization via S_NAr
(Nucleophilic Aromatic Substitution)

Objective: Displace the C2-chloride with an amine to generate a 2-amino-pyridine core
(common in kinase inhibitors). Prerequisite: This step must be performed after Protocol A. The
C4-aryl group installed in Step 1 helps stabilize the ring but the Nitrogen at position 1 activates
C2 for nucleophilic attack.

Reagents:

Substrate: 2-Chloro-4-aryl-5-ethoxypyridine (Intermediate from Protocol A)

Nucleophile: Primary or Secondary Amine (2.0 - 3.0 equiv)

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Procedure:

o Setup: Dissolve the intermediate in NMP (0.5 M).

» Addition: Add the amine and DIPEA.

» Reaction:

o For Aliphatic Amines: Heat to 100°C for 12 hours.

o For Anilines (Aromatic Amines): S_NAr is difficult. Switch to Buchwald-Hartwig conditions
(see below).

o Workup: Pour into water to precipitate the product (if solid) or extract with EtOACc/LICI (aq) to
remove NMP.

Alternative: C2-Buchwald-Hartwig Coupling (For Anilines) If the nucleophile is weak (e.g., an
aniline), S_NAr will fail. Use:

e Catalyst: Pd2(dba)s (2 mol%) + XPhos (4 mol%).
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e Base: Cs2COs (2.0 equiv).
e Solvent: Toluene/t-BuOH (4:1), 100°C.

o Why XPhos? It is excellent for coupling aryl chlorides on electron-rich heteroaromatics.

Case Study: Synthesis of a Mock Kinase Inhibitor

Target: 4-(3-fluorophenyl)-5-ethoxy-N-methylpyridin-2-amine

Step 1 (C4-Arylation):

Reactants: 2-Chloro-5-ethoxy-4-iodopyridine + 3-Fluorophenylboronic acid.

Conditions: Pd(dppf)Clz, Na2COs, Dioxane, 80°C.

Result: 2-Chloro-5-ethoxy-4-(3-fluorophenyl)pyridine. Yield: 88%.

Data: MS (ESI) m/z 252.1 [M+H]*.

Step 2 (C2-Amination):

e Reactants: Intermediate from Step 1 + Methylamine (2M in THF).
» Conditions: Sealed tube, 120°C, 16h.

e Result: Target molecule. Yield: 75%.

e Data: MS (ESI) m/z 247.3 [M+H]*.

o Observation: The ethoxy group at C5 prevents 4-position substitution during the S_NAr step
by steric shielding and electron donation, ensuring regioselectivity at C2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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